molecular formula C8H12N4 B587364 2-(1-Piperazinyl)pyrimidine-d8 CAS No. 1309283-31-5

2-(1-Piperazinyl)pyrimidine-d8

Cat. No.: B587364
CAS No.: 1309283-31-5
M. Wt: 172.261
InChI Key: MRBFGEHILMYPTF-DUSUNJSHSA-N
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Description

2-(1-Piperazinyl)pyrimidine-d8: is a deuterated form of 2-(1-Piperazinyl)pyrimidine, a heterocyclic compound that has been extensively studied for its biological activity. The deuterated version, this compound, is often used in scientific research due to its unique properties, which include increased stability and altered metabolic pathways compared to its non-deuterated counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Piperazinyl)pyrimidine-d8 typically involves the deuteration of 2-(1-Piperazinyl)pyrimidine. This process can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the exchange of hydrogen atoms with deuterium using deuterated water (D2O) or deuterated acids .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and specialized catalysts to facilitate the exchange of hydrogen with deuterium .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Piperazinyl)pyrimidine-d8 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the piperazine ring acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrimidine N-oxides, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

2-(1-Piperazinyl)pyrimidine-d8 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium isotope effects.

    Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs with improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of deuterated drugs and other compounds for pharmaceutical research

Mechanism of Action

The mechanism of action of 2-(1-Piperazinyl)pyrimidine-d8 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can alter its metabolic stability and the rate of enzymatic reactions. This can lead to changes in the compound’s pharmacokinetics and pharmacodynamics, making it a valuable tool for studying drug metabolism and action .

Comparison with Similar Compounds

    2-(1-Piperazinyl)pyrimidine: The non-deuterated form, widely studied for its biological activity.

    1-(2-Pyrimidyl)piperazine: Another piperazine derivative with similar structural features.

Uniqueness: 2-(1-Piperazinyl)pyrimidine-d8 is unique due to the presence of deuterium atoms, which provide increased stability and altered metabolic pathways. This makes it particularly useful in research applications where these properties are advantageous .

Properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1-pyrimidin-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2/i4D2,5D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBFGEHILMYPTF-DUSUNJSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC=CC=N2)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858319
Record name 2-[(2,2,3,3,5,5,6,6-~2~H_8_)Piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309283-31-5
Record name 2-[(2,2,3,3,5,5,6,6-~2~H_8_)Piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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